(1-Benzoylpiperidin-4-yl)methanamine
Overview
Description
“(1-Benzoylpiperidin-4-yl)methanamine” is a chemical compound that has been studied for its potential antidepressant activity . It is a novel structure compound that exerts dual effect on the serotonergic system, as both 5-HT1A receptor agonist and 5-HT uptake blocker .
Synthesis Analysis
A series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives were synthesized and evaluated for the serotonin reuptake inhibitory abilities and binding affinities to the 5-HT1A receptor .Molecular Structure Analysis
The molecular structure of “(1-Benzoylpiperidin-4-yl)methanamine” and its derivatives have been designed as “biased agonists” of serotonin 5-HT1A receptors .Chemical Reactions Analysis
The compounds were tested in signal transduction assays (ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment) which identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives .Physical And Chemical Properties Analysis
The lead structure, (3-chloro-4-fluorophenyl) (4-fluoro-4- (((2- (pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (17, NLX-204), displayed high selectivity in the SafetyScreen44 panel (including hERG channel), high solubility, metabolic stability, and Caco-2 penetration and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein .Scientific Research Applications
- Specific Scientific Field : Pharmacology and Neuroscience .
- Summary of the Application : “(1-Benzoylpiperidin-4-yl)methanamine” and its derivatives have been studied for their potential as antidepressants. They are found to be serotonin 5-HT1A receptor biased agonists . These compounds preferentially activate Extracellular Regulated Kinases 1/2 (ERK1/2) phosphorylation, which is associated with robust antidepressant-like activity .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their functional activity at 5-HT1A receptors was evaluated. The evaluation included measures of ERK phosphorylation, cAMP production, β-arrestin recruitment, and Ca2+ mobilization .
- Results or Outcomes : The compounds showed promising results in the forced swimming test in rats, a common test for antidepressant activity . The compounds demonstrated a preference for ERK1/2 phosphorylation over other pathways, suggesting a potential mechanism for their antidepressant-like activity .
Future Directions
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXTXWBKNWENJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzoylpiperidin-4-yl)methanamine | |
CAS RN |
262864-18-6 | |
Record name | (1-benzoylpiperidin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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